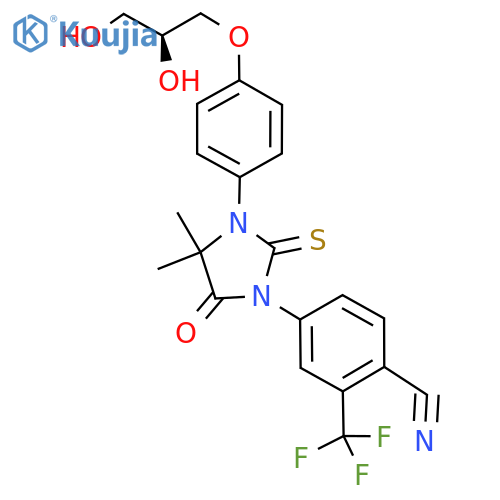Cas no 1572045-62-5 (Rezvilutamide)

Rezvilutamide structure
商品名:Rezvilutamide
Rezvilutamide 化学的及び物理的性質
名前と識別子
-
- Rezvilutamide
- 70FJN2AW22
- Rezvilutamide [INN]
- SHR3680
- (S)-4-(3-(4-(2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 4-(3-(4-((S)-2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- Benzonitrile, 4-(3-(4-((2S)-2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)-
- Unii-70fjn2AW22
- SHR-3680
- Benzonitrile, 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)-
- CS-0138653
- CHEMBL4650276
- Ariane
- MS-28910
- HY-137448
- GTPL12798
- SHR 3680
- GLXC-26908
- SCHEMBL15506490
- AKOS040756903
- Androgen Receptor Antagonist SHR3680
- example 44 (WO2014036897A1)
- G18393
- REZVILUTAMIDE [WHO-DD]
- 1572045-62-5
- example 44 [WO2014036897A1]
- 4-(3-(4-((2S)-2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
- DA-57412
- DTXSID001336581
-
- インチ: 1S/C22H20F3N3O4S/c1-21(2)19(31)27(15-4-3-13(10-26)18(9-15)22(23,24)25)20(33)28(21)14-5-7-17(8-6-14)32-12-16(30)11-29/h3-9,16,29-30H,11-12H2,1-2H3/t16-/m0/s1
- InChIKey: KRBMOYIWQCZVHA-INIZCTEOSA-N
- ほほえんだ: S=C1N(C2C([H])=C([H])C(C#N)=C(C(F)(F)F)C=2[H])C(C(C([H])([H])[H])(C([H])([H])[H])N1C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[C@]([H])(C([H])([H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 479.11266179g/mol
- どういたいしつりょう: 479.11266179g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 792
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 129
Rezvilutamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-137448-50mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 50mg |
¥9500 | 2024-07-20 | |
| MedChemExpress | HY-137448-10mM*1mLinDMSO |
Rezvilutamide |
1572045-62-5 | 99.98% | 10mM*1mLinDMSO |
¥2320 | 2023-07-26 | |
| 1PlusChem | 1P027JSB-10mg |
Rezvilutamide |
1572045-62-5 | 99% | 10mg |
$391.00 | 2024-06-20 | |
| 1PlusChem | 1P027JSB-100mg |
Rezvilutamide |
1572045-62-5 | 99% | 100mg |
$1753.00 | 2024-06-20 | |
| 1PlusChem | 1P027JSB-5mg |
Rezvilutamide |
1572045-62-5 | 99% | 5mg |
$280.00 | 2024-06-20 | |
| Ambeed | A1550204-25mg |
(S)-4-(3-(4-(2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
1572045-62-5 | 98% | 25mg |
$378.0 | 2025-03-01 | |
| MedChemExpress | HY-137448-5mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 5mg |
¥2200 | 2024-07-20 | |
| MedChemExpress | HY-137448-10mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 10mg |
¥3200 | 2024-07-20 | |
| MedChemExpress | HY-137448-1mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 1mg |
¥1000 | 2024-07-20 | |
| Ambeed | A1550204-10mg |
(S)-4-(3-(4-(2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
1572045-62-5 | 98% | 10mg |
$275.0 | 2025-03-01 |
Rezvilutamide 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
1572045-62-5 (Rezvilutamide) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1572045-62-5)Rezvilutamide

清らかである:99%/99%/99%
はかる:5mg/10mg/100mg
価格 ($):198.0/288.0/1350.0